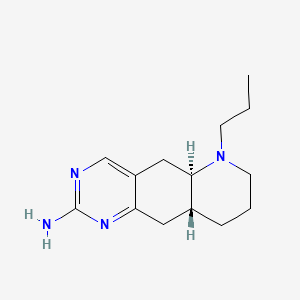
Quinelorane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinelorane is a chemical compound known for its role as a dopamine receptor agonist. It specifically targets the D2 and D3 dopamine receptors, making it a valuable tool in neuropharmacological research. The compound’s chemical structure is characterized by a hexahydro-pyridoquinazolin-amine framework, which contributes to its unique pharmacological properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of quinelorane typically involves the construction of its hexahydro-pyridoquinazolin-amine core. One common method starts with the reaction of aniline derivatives with acetaldehyde under acidic conditions to form quinaldine derivatives. These intermediates are then subjected to further cyclization and functionalization steps to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs optimized reaction conditions to enhance yield and purity. Techniques such as microwave-assisted synthesis and solvent-free reactions are explored to make the process more efficient and environmentally friendly .
化学反应分析
Types of Reactions
Quinelorane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: This compound can participate in substitution reactions, where functional groups on the molecule are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products
The major products formed from these reactions include various quinone derivatives, amine derivatives, and substituted this compound compounds .
科学研究应用
Quinelorane has a wide range of applications in scientific research:
Neuropharmacology: It is used to study the role of dopamine receptors in the brain, particularly in relation to conditions like schizophrenia and Parkinson’s disease.
Endocrinology: This compound’s effects on hormone levels, such as prolactin and corticosterone, make it useful in endocrine research.
Behavioral Studies: The compound is employed in behavioral studies to understand its impact on locomotor activity and stereotypic behaviors.
Drug Development: This compound serves as a lead compound in the development of new drugs targeting dopamine receptors.
作用机制
Quinelorane exerts its effects by binding to and activating D2 and D3 dopamine receptors. This activation leads to a cascade of intracellular events, including the inhibition of adenylate cyclase, reduction of cyclic AMP levels, and modulation of neurotransmitter release. These molecular actions result in various physiological and behavioral effects, such as altered hormone levels and changes in locomotor activity .
相似化合物的比较
Quinelorane is often compared to other dopamine receptor agonists, such as quinpirole and 7-hydroxy-dipropylaminotetralin (7-OH-DPAT). While all these compounds target D2 and D3 receptors, this compound is unique in its higher selectivity and potency for these receptors. This makes it particularly valuable in research settings where precise modulation of dopamine receptor activity is required .
Similar Compounds
Quinpirole: Another D2/D3 receptor agonist with similar applications but different pharmacokinetic properties.
7-Hydroxy-dipropylaminotetralin (7-OH-DPAT): Known for its high affinity for D3 receptors and used in similar research contexts.
This compound’s unique properties and wide range of applications make it a significant compound in the fields of neuropharmacology, endocrinology, and drug development.
属性
CAS 编号 |
97430-52-9 |
|---|---|
分子式 |
C14H22N4 |
分子量 |
246.35 g/mol |
IUPAC 名称 |
(5aR,9aR)-6-propyl-5a,7,8,9,9a,10-hexahydro-5H-pyrido[2,3-g]quinazolin-2-amine |
InChI |
InChI=1S/C14H22N4/c1-2-5-18-6-3-4-10-7-12-11(8-13(10)18)9-16-14(15)17-12/h9-10,13H,2-8H2,1H3,(H2,15,16,17)/t10-,13-/m1/s1 |
InChI 键 |
TUFADSGTJUOBEH-ZWNOBZJWSA-N |
手性 SMILES |
CCCN1CCC[C@H]2[C@H]1CC3=CN=C(N=C3C2)N |
规范 SMILES |
CCCN1CCCC2C1CC3=CN=C(N=C3C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[3-amino-6-(3,4,5-trimethoxyphenyl)pyrazin-2-yl]-2,3-dimethylpiperidine-4-carboxylic acid](/img/structure/B10773228.png)
![[3-hydroxy-17-[2-(4-hydroxy-6-oxooxan-2-yl)ethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-12-yl] 2-methylbutanoate](/img/structure/B10773229.png)
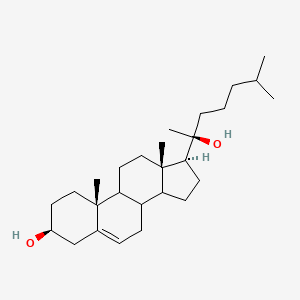
![2-[4-(2-Benzothiazolyl)phenyl]-4-methylmorpholin-2-ol](/img/structure/B10773237.png)

![{2-[Dodecyl(methyl)amino]-1-phosphonoethyl}phosphonic acid](/img/structure/B10773269.png)
![(3R,5S,6E)-7-[4-(4-fluorophenyl)-1,2-bis(propan-2-yl)-1H-pyrrol-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B10773271.png)
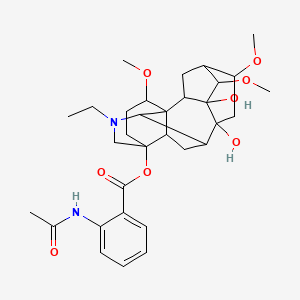
![1-(4-acetyloxy-5-methyl-3-methylidene-6-phenylhexyl)-4,7-dihydroxy-6-(11-phenoxyundecoxy)-2,8-dioxabicyclo[3.2.1]octane-3,4,5-tricarboxylic acid](/img/structure/B10773280.png)
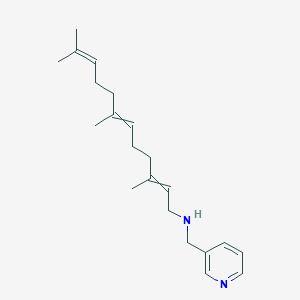
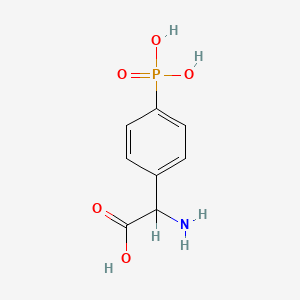
![[(2S)-2-[[5-(2,6-ditritiophenyl)-1,3,4-oxadiazol-2-yl]methyl]pyrrolidin-1-yl]-[5-(2-fluorophenyl)-2-methyl-1,3-thiazol-4-yl]methanone](/img/structure/B10773294.png)
![3-(1-azabicyclo[2.2.2]octan-3-yl)-4-(3-phenylprop-2-ynoxy)-1,2,5-thiadiazole](/img/structure/B10773295.png)
![2-[2-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol;dihydrochloride](/img/structure/B10773303.png)
